Diethyl aminomalonate hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Diethyl aminomalonate hydrochloride is a chemical compound used as a pharmaceutical intermediate It’s known to be involved in the synthesis of pyrrolidines , which are a class of organic compounds that play a crucial role in many biological systems.
Mode of Action
The compound interacts with its targets through a process known as cycloaddition . Specifically, this compound reacts with formaldehyde to generate an azomethine ylide . This ylide can then undergo 1,3-dipolar cycloadditions with 1,2-dipolarophiles to form pyrrolidines .
Result of Action
Pyrrolidines are involved in a wide range of biological activities, including acting as enzyme inhibitors, neurotransmitter analogs, and potential anticancer agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored in a dry, cool, and well-ventilated place . It’s also soluble in chloroform, DMSO, and water , suggesting that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Diethyl aminomalonate hydrochloride plays a significant role in biochemical reactions. When combined with formaldehyde, it generates an azomethine ylide . This ylide can undergo cycloadditions with 1,2-dipolarophiles to form pyrrolidines .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of an azomethine ylide when it is combined with formaldehyde . This ylide can then interact with 1,2-dipolarophiles in a cycloaddition reaction to form pyrrolidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethyl aminomalonate hydrochloride typically involves the following steps :
Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrous acid aqueous solution in the presence of acetic acid to form diethyl isonitrosomalonate.
Catalytic Hydrogenation: The diethyl isonitrosomalonate is then subjected to catalytic hydrogenation using a palladium-on-charcoal catalyst in an alcohol solvent to produce diethyl aminomalonate.
Formation of Hydrochloride Salt: The diethyl aminomalonate is treated with dry hydrogen chloride gas in an ether solution to yield this compound.
Industrial Production Methods: In industrial settings, the production process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Diethyl aminomalonate hydrochloride undergoes various chemical reactions, including:
Cycloadditions: It reacts with formaldehyde to generate an azomethine ylide, which can undergo 1,3-dipolar cycloadditions with dipolarophiles to form pyrrolidines
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Formaldehyde: Used in the formation of azomethine ylide.
Palladium-on-Charcoal Catalyst: Employed in the hydrogenation step.
Dry Hydrogen Chloride Gas: Used to form the hydrochloride salt.
Major Products:
Pyrrolidines: Formed through cycloaddition reactions.
This compound: The primary product of the synthesis process.
Scientific Research Applications
Diethyl aminomalonate hydrochloride has a wide range of applications in scientific research :
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of heterocyclic compounds such as pyrrolidines.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Involved in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Dimethyl Aminomalonate Hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl Iminodiacetate: Another ester derivative with similar reactivity.
Diethyl Acetamidomalonate: Contains an acetamido group instead of an amino group.
Uniqueness: Diethyl aminomalonate hydrochloride is unique due to its specific reactivity with formaldehyde to form azomethine ylides, which can undergo cycloadditions to produce pyrrolidines. This property makes it particularly valuable in the synthesis of heterocyclic compounds .
Properties
IUPAC Name |
diethyl 2-aminopropanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFVNTDRBTZJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6829-40-9 (Parent) | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50158646 | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-00-6 | |
Record name | Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13433-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl aminomalonate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl aminomalonate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl aminomalonate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9QXB54G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Diethyl aminomalonate hydrochloride?
A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various heterocyclic compounds. For instance, it acts as a precursor in synthesizing the antiviral drug Favipiravir (T-705). This involves a multistep process encompassing ammonolysis, cyclization with glyoxal, halogenation, and hydrolysis. [, , ] Additionally, researchers have utilized this compound to create functionalized bipyrroles and pyrrolyl-aminopyrones via reactions with acylethynylpyrroles. []
Q2: Can you provide an example of this compound's utility in synthesizing specific amino acids?
A2: Researchers have successfully devised a novel synthetic pathway to produce racemic leucine hydrochloride starting from this compound. [] This method involves protecting the amino group, alkylation with 3-chloro-2-methylprop-1-ene, hydrogenation, and a final one-pot deprotection, decarboxylation, and hydrolysis step.
Q3: Are there any limitations or challenges associated with using this compound in synthesis?
A3: While this compound offers versatility in synthesis, certain reactions, like the fluorination step in Favipiravir synthesis, necessitate stringent anhydrous conditions for optimal yields. [] Furthermore, the presence of multiple reactive sites within the molecule might necessitate the use of protecting groups to control regioselectivity during specific reactions.
Q4: Beyond its role in Favipiravir synthesis, what other heterocyclic systems can be accessed using this compound?
A4: The reaction of this compound with acylethynylpyrroles provides access to diverse 1H,1′H-2,3′-bipyrroles in good yields. [] Interestingly, by manipulating the substituents on the acylethynylpyrrole, the reaction can be directed to yield 1H,2′H-2,3′-bipyrroles and pyrrolyl-aminopyrones, highlighting the versatility of this compound in accessing diverse heterocyclic scaffolds.
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